molecular formula C18H11N3O4 B5688265 N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide

N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide

Cat. No. B5688265
M. Wt: 333.3 g/mol
InChI Key: NYAQPHGTJMHADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide, also known as CPNB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies due to its unique properties, making it a popular choice for researchers in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4. This inhibition can lead to a decrease in the production of inflammatory mediators and an increase in the production of anti-inflammatory mediators.
Biochemical and Physiological Effects:
N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. It has also been shown to inhibit the replication of certain viruses, such as influenza A virus.

Advantages and Limitations for Lab Experiments

N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits various biological activities, making it a versatile compound for various types of experiments. However, one limitation of N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide. One potential direction is to further investigate its anti-cancer properties and its potential use as a therapeutic agent for various types of cancer. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for its use in the treatment of various diseases. Finally, more research is needed to determine the potential side effects of N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide and its safety for use in humans.

Synthesis Methods

The synthesis of N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide is a complex process that involves several steps. The initial step involves the reaction between 3-cyano-5-phenyl-2-furan carboxylic acid and 4-nitrobenzoyl chloride, which results in the formation of N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide. This reaction is then followed by a series of purification steps to obtain the final product.

Scientific Research Applications

N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide has been extensively studied for its potential use in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent for various diseases.

properties

IUPAC Name

N-(3-cyano-5-phenylfuran-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O4/c19-11-14-10-16(12-4-2-1-3-5-12)25-18(14)20-17(22)13-6-8-15(9-7-13)21(23)24/h1-10H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAQPHGTJMHADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-5-phenylfuran-2-yl)-4-nitrobenzamide

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